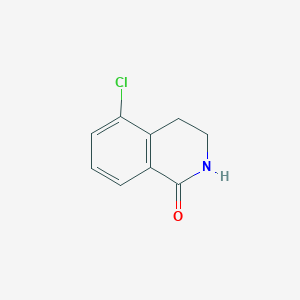

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVBSNKDRBLAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593188 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-59-8 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Isoquinolinone Scaffold in Medicinal Chemistry Research

The isoquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple, unrelated biological targets. researchgate.netnih.gov This versatility has established isoquinoline (B145761) and its derivatives as fundamental components in the design and development of new therapeutic agents. rsc.orgalchempharmtech.com The presence of this core in numerous natural products, particularly alkaloids, has long signaled its biological relevance. nih.gov

The significance of the isoquinolinone scaffold is underscored by the wide array of pharmacological activities its derivatives have been shown to exhibit. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govnih.govnih.gov This broad spectrum of activity has made the isoquinoline nucleus a focal point for synthetic and medicinal chemists aiming to develop novel drugs for a variety of diseases. researchgate.netmdpi.com The structural diversity that can be achieved through substitution on the isoquinoline ring system allows for the fine-tuning of biological activity and pharmacokinetic properties, further enhancing its value in drug discovery. alchempharmtech.commdpi.com At least 38 therapeutic drugs based on the isoquinoline scaffold are currently in clinical use or undergoing clinical trials, treating conditions ranging from cancer to cardiovascular and nervous system disorders. researchgate.netmdpi.comresearchgate.net

Overview of Dihydroisoquinolinone Derivatives in Contemporary Chemical Biology

Within the broader family of isoquinolines, dihydroisoquinolinone derivatives represent a significant subclass that has garnered considerable attention in contemporary chemical biology. These compounds, characterized by a partially saturated pyridine (B92270) ring, offer a three-dimensional structure that can be advantageous for specific receptor binding compared to their fully aromatic counterparts.

The exploration of dihydroisoquinolinone derivatives has led to the discovery of compounds with a range of biological activities. For instance, various synthetic strategies have been developed to produce libraries of these compounds for screening against different therapeutic targets. organic-chemistry.org Research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one possess potent antioomycete activity, highlighting their potential application in agriculture as crop protection agents. nih.govrsc.org Furthermore, certain 1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic activity, suggesting their potential as smooth muscle relaxants. mdpi.com The adaptability of the dihydroisoquinolinone core allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. nih.gov

Research Landscape of 5 Chloro 3,4 Dihydro 2h Isoquinolin 1 One and Its Immediate Analogs

Strategies for the Construction of the 3,4-Dihydroisoquinolin-1(2H)-one Skeleton

The construction of the 3,4-dihydroisoquinolin-1(2H)-one skeleton has been approached through various innovative strategies, ranging from classical cyclization reactions to modern metal-catalyzed transformations. kthmcollege.ac.inresearchgate.net These methods offer diverse pathways to access this valuable heterocyclic system.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. kthmcollege.ac.inresearchgate.net This approach typically involves the formation of the lactam ring by cyclizing a suitably functionalized acyclic precursor. Common starting materials for these cyclizations include carbamates, ureas, thioureas, isocyanates, and azidoamides. kthmcollege.ac.inresearchgate.net For instance, the cyclization of 2-(acetylaminoethyl)-1,4-dimethoxynaphthalenes can yield benzoisoquinolines. researchgate.net

Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the construction of 3,4-dihydroisoquinolin-1(2H)-ones is no exception. kthmcollege.ac.inmdpi.com Catalysts based on palladium, rhodium, and ruthenium are frequently used to facilitate C-H activation and annulation reactions, providing atom-economical routes to these heterocyclic compounds. mdpi.com

C-H activation has revolutionized synthetic organic chemistry by allowing the direct functionalization of otherwise inert C-H bonds. In the context of 3,4-dihydroisoquinolin-1(2H)-one synthesis, this strategy often involves the use of a directing group on the aromatic precursor to guide the metal catalyst to a specific C-H bond for activation and subsequent annulation with a coupling partner. mdpi.comresearchgate.net

A notable example is the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which affords 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com The catalytic cycle is proposed to initiate with the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. mdpi.com Subsequent coordination and insertion of the allenoic acid ester leads to an intermediate that undergoes reductive elimination to furnish the desired product and regenerate the active catalyst. mdpi.com

Rhodium(III)-catalyzed systems have also been successfully employed. For instance, a tandem C-H allylation/N-alkylation annulation of N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate provides access to 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. nih.govresearchgate.net This one-pot protocol demonstrates broad substrate scope and high functional-group compatibility. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| Palladium(II) / DIPEA | N-methoxybenzamide, 2,3-allenoic acid ester | 3,4-substituted hydroisoquinolones | Good yields, excellent regioselectivity. mdpi.com |

| Rhodium(III) | N-methoxy-3-methylbenzamide, 2-methylidenetrimethylene carbonate | 3,4-dihydroisoquinolin-1(2H)-ones | Mild conditions, one-pot synthesis, broad substrate scope. nih.govresearchgate.net |

| Palladium | N-allylcarboxamides, B2(Pin)2 | Dihydroisoquinolinone-4-methylboronic esters | Domino Heck/borylation, mild conditions. nih.gov |

Metal-Free Domino and One-Pot Procedures

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in the final products. researchgate.netbeilstein-institut.de Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical approach to complex molecules. beilstein-institut.de

One such strategy involves the Castagnoli–Cushman reaction, a three-component reaction of a homophthalic anhydride (B1165640), an amine, and an aldehyde, which can provide dihydroisoquinolones in good yields with excellent diastereoselectivity. nih.govorganic-chemistry.orgrsc.org Another innovative approach is the visible-light, metal-free photocatalytic synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, which proceeds under mild conditions. researchgate.net

| Reaction Type | Starting Materials | Product Type | Key Features |

| Castagnoli–Cushman Reaction | Homophthalic anhydride, amines, aldehydes | Dihydroisoquinolones | Three-component reaction, good yields, excellent diastereoselectivity. nih.govorganic-chemistry.orgrsc.org |

| Photocatalytic Synthesis | Not specified | 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones | Visible-light, metal-free, mild conditions. researchgate.net |

Bischler-Napieralski Cyclization and its Derivatives

The Bischler-Napieralski reaction is a classic and robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under acidic conditions using a dehydrating agent such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinolines can then be oxidized to the corresponding isoquinolines. wikipedia.org

The mechanism of the Bischler-Napieralski reaction can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The reaction generally requires electron-donating groups on the benzene (B151609) ring to facilitate the electrophilic cyclization. organic-chemistry.org

Modern modifications of this reaction have been developed to improve yields and expand the substrate scope. For instance, the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine (B119429) allows for a mild and efficient cyclodehydration of various amides to provide 3,4-dihydroisoquinolines and related structures. nih.gov This modified procedure is notable for its success with unactivated and halogenated N-phenethylamides. nih.gov

| Reagent | Substrate | Key Features |

| POCl₃, P₂O₅, PPA | β-arylethylamides | Classic method, requires acidic and dehydrating conditions. wikipedia.orgorganic-chemistry.org |

| Tf₂O, 2-chloropyridine | N-phenethylamides | Mild conditions, suitable for unactivated and halogenated substrates. nih.gov |

N-Alkylation and Subsequent Oxidation Strategies for Dihydroisoquinolinones

Another synthetic route to functionalized isoquinolin-1-ones involves the N-alkylation of a pre-existing tetrahydroisoquinoline core followed by oxidation. rsc.org This strategy allows for the introduction of various substituents on the nitrogen atom.

A TBN/O₂-initiated oxidation of the C-H bonds at the 3 and 4 positions of tetrahydroisoquinolines has been reported. rsc.org The presence of an α-phosphoric ester group is crucial for this transformation, as it enables dioxygen trapping and intramolecular hydrogen atom transfer (HAT), a process termed C-H activation relay (CHAR). rsc.org This methodology provides a novel strategy for remote C-H bond activation and the synthesis of a series of isoquinolin-1-ones in high yields. rsc.org

Chiral Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The development of enantioselective methods for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is of significant interest due to the often stereospecific nature of biological targets. Various catalytic asymmetric strategies have been successfully employed to access these chiral lactams with high levels of enantioselectivity.

One notable approach involves the nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes. This method provides a regioselective and highly enantioselective route to a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov The use of a chiral phosphine (B1218219) ligand in conjunction with a nickel catalyst, such as Ni(cod)₂, is crucial for achieving high enantiomeric excess. nih.gov The reaction proceeds through a postulated five-membered aza-nickelacycle intermediate. researchgate.net

Transition metal-catalyzed C-H functionalization has also emerged as a powerful tool for the asymmetric synthesis of this scaffold. google.com For instance, cobalt(III) complexes equipped with trisubstituted chiral cyclopentadienyl (B1206354) ligands can catalyze the asymmetric C-H functionalization of N-chlorobenzamides with a broad range of alkenes, yielding dihydroisoquinolones with excellent enantioselectivity. google.com Similarly, rhodium(III)-catalyzed C-H activation and [4+2] cycloaddition of feedstock gases like ethylene (B1197577) and propyne (B1212725) with specific amides can produce a diverse set of 3,4-dihydroisoquinolones. google.com

Furthermore, palladium-catalyzed asymmetric reactions have been developed. A notable example is the asymmetric Heck/Suzuki domino reaction, which allows for the synthesis of chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivity. google.com Another palladium-catalyzed method involves the intramolecular carbonylative Heck reaction using formate (B1220265) esters as a source of carbon monoxide, providing an efficient route to enantiopure 3,4-dihydroisoquinolines bearing an all-carbon quaternary stereocenter. researchgate.net

These advanced catalytic methods represent a significant step forward in the synthesis of optically active 3,4-dihydroisoquinolin-1(2H)-one derivatives, providing access to a wide range of chiral building blocks for drug discovery.

Functionalization and Derivatization of the this compound Core

The this compound core serves as a versatile template for the development of targeted therapeutic agents. Functionalization and derivatization of this core at key positions can significantly modulate the compound's physicochemical properties and biological activity.

Introduction of Substituents at Key Positions

The introduction of additional substituents onto the this compound ring system is a critical strategy for optimizing pharmacological profiles. Research has demonstrated that modifications at the C7 and C8 positions of the isoquinoline (B145761) ring, in particular, can lead to significant enhancements in potency and selectivity for various biological targets.

For instance, in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, a 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one scaffold was utilized. acs.org This highlights a synthetic strategy where an additional chlorine atom is introduced at the C8 position. Furthermore, a key modification involved the introduction of a methoxy(oxetan-3-yl)methyl group at the C7 position. acs.org This was achieved through a multi-step synthesis, demonstrating the feasibility of introducing complex, sp³-rich moieties at this position.

While not starting from the 5-chloro derivative, methodologies for the synthesis of 8-substituted 3,4-dihydroisoquinolines offer valuable insights into functionalization strategies that could be adapted. One such approach involves the directed ortho-lithiation of an N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure to yield 8-chloro-3,4-dihydroisoquinoline. researchgate.net This 8-chloro intermediate can then undergo Suzuki coupling reactions to introduce various aryl groups at this position. researchgate.net Such cross-coupling reactions are a powerful tool for creating carbon-carbon bonds and introducing diverse substituents.

These examples underscore the chemical tractability of the dihydroisoquinolin-1-one core and the potential to introduce a wide array of functional groups at specific positions to fine-tune the molecule's properties.

Modifications for Enhanced Bioactivity

Modifications to the this compound core are strategically designed to improve interactions with biological targets, thereby enhancing bioactivity. The selection of substituents is often guided by structure-activity relationship (SAR) studies and computational modeling.

In the context of EZH2 inhibitors, the derivatization of the this compound core led to the identification of potent and orally bioavailable drug candidates. The introduction of a second chlorine atom at the C8 position and a methoxy(oxetan-3-yl)methyl group at the C7 position, coupled with a substituted dihydropyridinone moiety attached to the nitrogen at position 2, resulted in a compound with significantly improved biochemical and cellular potency. acs.org

The rationale behind these modifications was to enhance lipophilic ligand efficiency (LipE) and achieve good metabolic stability by incorporating heteroatoms and sp³-rich fragments. acs.org The resulting compound, (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one, displayed superior properties, including excellent potency and favorable pharmacokinetic characteristics. acs.org

The following interactive data table summarizes the impact of these modifications on EZH2 inhibition.

| Compound | Modifications | EZH2 Biochemical IC₅₀ (nM) | EZH2 Cellular IC₅₀ (nM) |

| PF-06821497 | 5,8-dichloro, 7-methoxy(oxetan-3-yl)methyl, N-substituted | Potent (specific value not publicly disclosed) | Potent (specific value not publicly disclosed) |

| Analog 2a | 5-chloro, 7-dimethylisoxazole, N-substituted | Potent | Potent |

| Analog 6a | 5-chloro, 7-(sp³-containing moiety with oxygen), N-substituted | Very Potent | Very Potent |

| Analog 6b | 5-chloro, 7-(sp³-containing moiety with oxygen), N-substituted | Very Potent | Very Potent |

Data abstracted from research on EZH2 inhibitors. acs.org "Potent" and "Very Potent" are used to describe the relative activity as specific numerical values were not always provided in the source material.

These findings demonstrate that targeted modifications of the this compound core can lead to the development of highly active and selective compounds with therapeutic potential. The strategic introduction of substituents at key positions, guided by an understanding of the target's binding site and the principles of medicinal chemistry, is a powerful approach for enhancing the bioactivity of this privileged scaffold.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 5 Chloro 3,4 Dihydro 2h Isoquinolin 1 One Analogs

Impact of Substituent Variation on Biological Potency

The biological activity of 3,4-dihydro-2H-isoquinolin-1-one derivatives can be finely tuned by altering the substituents on the core structure. Studies on various analogs have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity against different biological targets.

Research into 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against Pythium recalcitrans has provided valuable insights into their SAR. nih.gov Although not exclusively focused on 5-chloro analogs, the study highlights the importance of substituents at various positions. For instance, the presence and nature of substituents on the N-phenyl ring at the 2-position, as well as modifications at the 3- and 4-positions of the isoquinolinone core, were found to be critical for activity. nih.gov

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), revealed the necessity of a C4-carboxyl group for potent antioomycete activity. nih.gov The models suggested that specific steric and electronic properties of the substituents are crucial for optimal interaction with the biological target. nih.gov

The following table summarizes the antioomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives, illustrating the impact of substituent variation.

| Compound | R1 | R2 | R3 | EC50 (μM) against P. recalcitrans |

| I11 | H | Phenyl | Cyclopropyl | Data not specified |

| I19 | H | Phenyl | Benzo[d] nih.govnih.govdioxol-5-yl | Data not specified |

| I21 | H | Phenyl | [1,1'-Biphenyl]-4-yl | Data not specified |

| I23 | H | 4-Chlorophenyl | 4-Fluorophenyl | 14 |

| I30 | H | Phenyl | 4-Chloro-3-(trifluoromethyl)phenyl | Data not specified |

Data sourced from a study on antioomycete agents. nih.gov

In the context of cancer therapy, isoquinolin-1(2H)-ones have been investigated as inhibitors of poly(ADP-ribose)polymerase (PARP). Preliminary evaluations of 5-substituted isoquinolin-1(2H)-ones have shown that substituents at this position are critical for inhibitory activity. nih.gov For example, 5-bromo- and 5-iodoisoquinolin-1-one were among the most potent inhibitors in an in vitro screen. nih.gov This suggests that halogenation at the 5-position, including with chlorine, is a key determinant of PARP inhibition.

Conformational Analysis and its Correlation with Activity

While specific conformational analysis studies exclusively focused on 5-chloro-3,4-dihydro-2H-isoquinolin-1-one analogs are not extensively available in the reviewed literature, the principles of conformational analysis in drug design are well-established. The binding of a ligand to its receptor often involves an "induced fit," where both the ligand and the protein may undergo conformational changes to achieve optimal binding. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in drug discovery for identifying the key chemical features responsible for a compound's biological activity.

For the broader class of isoquinolin-1-one derivatives, pharmacophore and 3D-QSAR studies have been conducted to elucidate the essential features for their activity as inhibitors of tumor necrosis factor α (TNFα). nih.gov A five-point pharmacophore model, designated AAHRR, was generated, consisting of: nih.gov

Two hydrogen bond acceptors (A)

One hydrophobic feature (H)

Two aromatic ring features (R)

This model suggests that the ability to accept hydrogen bonds, the presence of a hydrophobic region, and the aromatic nature of the ring systems are crucial for the TNFα inhibitory activity of these compounds. nih.gov Docking studies further revealed that specific amino acid residues in the active site of TNFα, such as His15, Tyr59, Tyr151, Gly121, and Gly122, are involved in the binding of these inhibitors. nih.gov The orientation of the pharmacophore hypothesis was found to correspond well with the binding mode of the ligands in the active site. nih.gov While this study was not specific to 5-chloro analogs, the identified pharmacophoric features provide a valuable framework for understanding the SAR of this class of compounds.

Role of Halogenation (Chlorine at Position 5) in Modulating Activity

The introduction of a chlorine atom, particularly on an aromatic ring, can have a profound effect on the biological activity of a molecule. nih.goveurochlor.org The chlorine at position 5 of the 3,4-dihydro-2H-isoquinolin-1-one scaffold can modulate activity through several mechanisms:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring. This can influence the pKa of nearby functional groups and the nature of interactions with the target protein, such as pi-pi stacking or cation-pi interactions.

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and may lead to stronger hydrophobic interactions within the binding pocket of a protein.

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the protein (e.g., a carbonyl oxygen or an aromatic ring). This can provide an additional stabilizing interaction that contributes to binding affinity.

Studies on other chlorinated heterocyclic compounds have demonstrated the importance of the position of the chlorine substituent for cytotoxic activities, underscoring that this functional group modification is a key strategy for exploring SAR. nih.gov The specific impact of the chlorine at position 5 of the 3,4-dihydro-2H-isoquinolin-1-one core will ultimately depend on the specific biological target and the nature of its binding site.

Computational Chemistry and in Silico Investigations of 5 Chloro 3,4 Dihydro 2h Isoquinolin 1 One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the interaction between a small molecule ligand and a protein receptor. This allows for the characterization of the binding behavior of the ligand in the active site of the target protein.

For 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, molecular docking simulations would be instrumental in identifying potential protein targets and understanding the molecular basis of its activity. The isoquinolinone scaffold has been associated with a range of biological targets, including but not limited to, various enzymes and receptors.

Receptor-Ligand Interaction Analysis

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand, in this case, this compound, and the amino acid residues within the binding pocket of a receptor. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the receptor-ligand complex.

For this compound, the key structural features that would be analyzed for their interaction potential are:

The lactam group: The carbonyl oxygen and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively.

The aromatic ring: This can participate in hydrophobic and π-π stacking interactions with aromatic residues of the receptor.

The chlorine atom: This can form halogen bonds and contribute to hydrophobic interactions.

A hypothetical interaction profile of this compound within a protein active site is presented in the table below.

| Interaction Type | Potential Interacting Residue (Example) | Functional Group on Ligand |

| Hydrogen Bond | Aspartic Acid, Glutamic Acid | Amide N-H |

| Hydrogen Bond | Serine, Threonine | Carbonyl C=O |

| Hydrophobic | Leucine, Valine, Isoleucine | Aromatic ring, Dihydroisoquinoline core |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Aromatic ring |

| Halogen Bond | Electron-rich atoms (e.g., carbonyl oxygen) | Chlorine atom |

Prediction of Binding Affinity and Target Selectivity

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a receptor. This binding affinity is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. By docking this compound against a panel of different protein targets, it is possible to predict its binding affinity and selectivity.

Target selectivity is a critical factor in drug development, as it relates to the potential for off-target effects. A molecule that binds with high affinity to its intended target and low affinity to other proteins is considered to be more selective. Computational prediction of target selectivity can guide the experimental validation of the compound's activity and safety profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, untested compounds.

While a specific QSAR model for a series containing this compound is not publicly available, studies on similar 3,4-dihydroisoquinoline derivatives have been conducted. For instance, a 3D-QSAR study on phosphonic/phosphinic acid-containing isoquinoline (B145761) derivatives as leucine aminopeptidase inhibitors has demonstrated the utility of this approach for this class of compounds mdpi.com.

Development of Predictive Models for Biological Activity

To develop a QSAR model, a dataset of compounds with known biological activities is required. For the 3,4-dihydroisoquinoline scaffold, this would involve synthesizing a library of analogs of this compound with variations at different positions of the molecule. The biological activity of these compounds would then be determined through in vitro assays.

The next step involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A study on 3,4-dihydroisoquinoline derivatives as leucine aminopeptidase inhibitors successfully developed a 3D-QSAR model with good predictive capability, as indicated by its statistical parameters mdpi.com.

Identification of Physicochemical Descriptors Influencing Activity

A significant outcome of QSAR modeling is the identification of the key physicochemical descriptors that influence the biological activity of the compounds. These descriptors can provide valuable insights into the mechanism of action and guide the design of more potent molecules.

For this compound, some of the important physicochemical descriptors that would likely influence its activity include:

| Descriptor Category | Specific Descriptor (Example) | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

By understanding which descriptors are most influential, medicinal chemists can make targeted modifications to the structure of this compound to enhance its desired biological effects.

Computational Target Prediction and Pathway Analysis

Computational target prediction, also known as in silico target fishing, is a process used to identify the potential biological targets of a given small molecule. This is particularly useful for compounds with a novel chemical scaffold or for which the mechanism of action is unknown.

For this compound, various computational tools can be employed for target prediction. These methods are often based on the principle of "guilt-by-association," where the compound is compared to a database of known ligands with annotated biological targets. The prediction is based on the similarity in chemical structure or physicochemical properties.

Once a set of potential targets is identified, pathway analysis can be performed. This involves mapping the predicted targets to known biological pathways to understand the potential downstream effects of the compound's interaction with these targets. This can provide hypotheses about the compound's therapeutic applications and potential side effects. The isoquinoline framework is known to interact with a wide range of biological targets, suggesting that this compound could have a diverse pharmacological profile nih.gov.

Dynamics Simulations for Conformational Insights

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. mdpi.comyoutube.com These simulations can provide valuable insights into the conformational flexibility, stability, and intermolecular interactions of a compound, which are crucial for understanding its chemical and biological properties. mdpi.com

To date, a thorough review of the scientific literature reveals no specific published studies detailing molecular dynamics simulations or in-depth conformational analysis of this compound. However, the application of such in silico techniques would be a logical next step in the comprehensive computational investigation of this molecule.

A hypothetical molecular dynamics study of this compound would typically involve the following steps:

System Setup: The initial 3D structure of the molecule would be generated and optimized using quantum mechanical or molecular mechanics methods. This structure would then be placed in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic physiological conditions.

Force Field Application: A suitable force field would be chosen to describe the potential energy of the system. mdpi.com The force field consists of parameters that define the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions between atoms.

Simulation Production: The system would be subjected to a series of energy minimization and equilibration steps to remove any steric clashes and to bring the system to a stable temperature and pressure. Following equilibration, the production simulation would be run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.

Trajectory Analysis: The resulting trajectory file, which contains snapshots of the system at regular time intervals, would be analyzed to extract information about the conformational landscape of this compound.

Such a study could provide critical insights into several aspects of the molecule's behavior:

Conformational Flexibility: Analysis of the dihedral angles within the dihydroisoquinolinone ring system would reveal its preferred conformations and the energy barriers between them. This could identify whether the ring exists in a relatively rigid state or if it can adopt multiple, distinct shapes.

Solvent Interactions: The simulations would provide a detailed picture of how the molecule interacts with surrounding solvent molecules. This includes the formation and dynamics of hydrogen bonds involving the amide group and the polar interactions of the chlorine atom.

While no specific data is available for this compound, the following table illustrates the type of data that could be generated from a conformational analysis derived from molecular dynamics simulations for a given molecule.

| Dihedral Angle | Predominant Conformation(s) (degrees) | Occupancy (%) |

| C4-C3-N2-C1 | -20 to 20 | 85 |

| C8-C7-C6-C5 | 170 to 190 | 95 |

| C1-C8a-C4a-C5 | -10 to 10 | 90 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular dynamics studies have been published for this compound.

Preclinical Efficacy and Toxicological Investigations of 5 Chloro 3,4 Dihydro 2h Isoquinolin 1 One Derivatives

In Vitro Efficacy Studies in Cellular Models

The in vitro efficacy of isoquinolin-1-one derivatives has been demonstrated across different biological targets and cellular models. One area of investigation has been their potential as modulators of serotonin (B10506) receptors. A specific derivative, identified as compound 4i, emerged from a study on isoquinolin-1(2H)-one derivatives as a potent positive ago-allosteric modulator (PAAM) of the 5-HT2C receptor. nih.gov This compound exhibited high potency with a half-maximal effective concentration (EC50) of 1 nM. nih.gov Furthermore, it showed significant selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, being 107-fold and 86-fold more selective against 5-HT2A and 5-HT2B receptors, respectively. nih.gov

In the context of oncology, a series of sulfonyl-α-L-amino acid derivatives incorporating a 5-Chloro-2-methoxy-benzoyl moiety have been evaluated for their antiproliferative activity against a panel of human cancer cell lines using an MTT cell proliferation assay. ekb.eg Several of these compounds demonstrated potent cytotoxic effects. ekb.eg Notably, compounds designated as 5 , 14 , and 18 were identified as the most active molecules against hepatocellular carcinoma (HEPG2), Caucasian breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines, respectively. ekb.eg The half-maximal inhibitory concentrations (IC50) for these compounds were determined, highlighting their potential as anticancer agents. ekb.eg

| Compound | Target Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5) | HEPG2 | 51.9 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14) | MCF7 | 54.2 | ekb.eg |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (18) | PaCa2 | 59.7 | ekb.eg |

In Vivo Efficacy Studies in Animal Models

The promising in vitro results for certain isoquinolin-1-one derivatives have led to their evaluation in animal models to establish in vivo efficacy. The 5-HT2C receptor PAAM compound 4i was tested in Sprague-Dawley (S.D.) rats to assess its effect on food intake, a relevant model for potential anti-obesity agents. nih.gov The study found that the compound exhibited a decreasing trend in food intake starting from the third day of administration, which became statistically significant by the fifth day. nih.gov The observed effect was comparable to that of the known anti-obesity drug Lorcaserin. nih.gov

In oncological studies, a novel kinase inhibitor, AZD0530, which contains a 5-chloro-1,3-benzodioxol component, demonstrated significant in vivo activity. nih.gov In a c-Src-transfected 3T3-fibroblast xenograft model, oral administration of AZD0530 resulted in potent inhibition of tumor growth. nih.gov Furthermore, in a more aggressive orthotopic model of human pancreatic cancer, the compound led to a significant increase in survival. nih.gov These findings underscore the potential of chloro-substituted heterocyclic compounds to translate from in vitro potency to in vivo efficacy in relevant disease models. nih.gov

Assessment of Cytotoxicity on Normal Cell Lines

A critical aspect of preclinical evaluation is determining the selectivity of a compound for its target (e.g., cancer cells) over normal, healthy cells. The series of sulfonyl-α-L-amino acid derivatives with a 5-Chloro-2-methoxy-benzoyl group were assessed for their cytotoxicity against the BJ1 human normal skin fibroblast cell line. ekb.eg The results indicated a favorable selectivity profile. ekb.eg Several of the compounds were considered highly safe, exhibiting less than 6.5% cytotoxicity. ekb.eg Even for the most potent antiproliferative compounds from the series (4 and 5 ), the cytotoxic activity against the normal BJ1 cell line did not exceed 19.5%. ekb.eg This suggests a degree of selectivity for cancer cells over normal fibroblasts. ekb.eg Similarly, a separate study on new 5-chloro-indole-2-carboxylate derivatives found that the tested compounds were not cytotoxic to human normal cell lines, with most showing cell viability levels greater than 87% at a concentration of 50 µM. mdpi.com

| Compound | Cytotoxicity (%) | Interpretation | Reference |

|---|---|---|---|

| Compound 1, 3, 6, 9, 10, 12, 13, 19 | < 6.5% | Highly Safe | ekb.eg |

| Compound 4, 5, 11, 20 | < 19.5% | Low Cytotoxicity | ekb.eg |

Preliminary Toxicological Profiles

Preliminary toxicological assessments are essential for identifying potential liabilities of new chemical entities early in the drug discovery process.

Direct neurotoxicity data for 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one derivatives are not extensively available in the reviewed literature. However, standard methodologies for such assessments have been established. In vitro neurotoxicity is often evaluated using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line. nih.gov Common assays include the MTT assay to measure cell viability, the lactate (B86563) dehydrogenase (LDH) assay to quantify membrane damage, and automated cell counting with fluorescent dyes like acridine (B1665455) orange and propidium (B1200493) iodide to assess cell health. nih.gov While one isoquinolin-1-one derivative, compound 4i, showed good stability in brain homogenate from BALB/c mice, indicating it can reach and persist in the central nervous system, this does not directly address its potential neurotoxicity. nih.gov

Investigations into potential hepatotoxicity and cardiotoxicity are crucial safety endpoints. For the isoquinolin-1(2H)-one derivative 4i, metabolic stability was assessed using rat liver microsomes. nih.gov The results showed moderate stability, with 42% of the compound remaining after one hour. nih.gov While this provides information on hepatic metabolism, it is not a direct measure of hepatotoxicity. Specific studies assessing liver enzyme release, cellular morphology changes in hepatocytes, or other markers of liver damage for this compound derivatives were not identified in the searched literature. Likewise, specific cardiotoxicity assessments, such as hERG channel inhibition assays or studies on cardiomyocyte viability, are not presently available for this specific class of compounds.

Future Directions and Therapeutic Potential of 5 Chloro 3,4 Dihydro 2h Isoquinolin 1 One in Drug Discovery

Development as Lead Compounds for Novel Therapeutics

The journey of a drug from concept to clinic often begins with a "lead compound"—a molecule that shows promising activity against a specific biological target and serves as the starting point for optimization. The 3,4-dihydroisoquinolin-1-one core, including its chlorinated variants, is a fertile ground for the discovery of such leads. nih.gov

A prominent example is in the field of oncology, specifically in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers. A highly substituted derivative of a dichloro-3,4-dihydroisoquinolin-1-one, PF-06821497, was identified as a potent and orally bioavailable EZH2 inhibitor. acs.org This compound emerged from an extensive lead optimization program and was selected as a clinical development candidate, demonstrating the scaffold's capacity to yield promising therapeutics. acs.org

Similarly, the broader isoquinoline (B145761) and tetrahydroisoquinoline (THIQ) scaffold has been utilized to develop lead compounds for a multitude of diseases. rsc.orgnuph.edu.ua Researchers have successfully designed THIQ derivatives as potent agents to reverse multidrug resistance (MDR) in cancer, a major challenge in chemotherapy. nih.gov One such lead compound demonstrated strong MDR reversal activity comparable to the reference drug verapamil (B1683045) but without its associated cardiovascular effects. nih.gov These examples underscore the value of the 5-chloro-3,4-dihydro-2H-isoquinolin-1-one core as a foundational structure for generating novel lead compounds with significant therapeutic potential.

Strategies for Optimizing Bioactivity and Selectivity

Once a lead compound is identified, the next critical phase is lead optimization, where the molecule's structure is systematically modified to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile. criver.combiobide.com The development of EZH2 inhibitors based on the dihydroisoquinolin-1-one scaffold provides a clear illustration of these strategies in action. acs.org

Initial lead compounds, while potent, often suffer from issues like poor metabolic stability or low solubility. acs.org To address these challenges, medicinal chemists employ a combination of ligand-based and property-based design strategies. nih.gov For the EZH2 inhibitor program, researchers replaced a metabolically vulnerable part of the initial lead with various non-aromatic, sp³-rich fragments. acs.org This strategic modification aimed to improve solubility and metabolic stability. acs.org

Key optimization strategies included:

Improving Metabolic Stability: The stability of compounds was assessed using in vitro models such as human liver microsomes (HLM). Modifications, like the introduction of an oxetane (B1205548) ring, led to significantly improved HLM clearance values. acs.org

Enhancing Permeability and Solubility: Physicochemical properties like lipophilicity (measured as logD) are crucial for a drug's ability to be absorbed. An optimal logD range was identified to maximize the probability of achieving both good permeability and metabolic stability. acs.org

Maximizing Ligand Efficiency: Lipophilic Ligand Efficiency (LipE), a metric that relates potency to lipophilicity, was used to guide the design process. The goal was to achieve high potency without excessively increasing lipophilicity, which can lead to undesirable off-target effects and poor pharmacokinetics. The clinical candidate PF-06821497 displayed a superior LipE among its analogs. acs.org

These systematic optimization efforts, summarized in the table below, demonstrate how the dihydroisoquinolin-1-one scaffold can be fine-tuned to produce a development candidate with a balanced profile of potency, selectivity, and drug-like properties. acs.org

| Optimization Strategy | Parameter Measured | Goal | Outcome for Dihydroisoquinolin-1-one Derivatives |

| Physicochemical-Property-Based Design | logD | Target optimal range (e.g., 1.5–2.9) | Improved likelihood of favorable permeability and stability |

| Metabolic Stability Enhancement | Human Liver Microsome (HLM) Clearance | Reduce clearance | Introduction of an oxetane ring improved stability |

| Ligand Efficiency Improvement | Lipophilic Ligand Efficiency (LipE) | Maximize LipE | Lead compound exhibited superior LipE, balancing potency and physicochemical properties |

Exploration of Multi-Target Potential for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making it difficult to treat them with single-target drugs. nih.gov This has led to a growing interest in multi-target drugs or polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. The isoquinoline alkaloid family, to which the this compound scaffold belongs, is a rich source of multimodal agents. nih.govresearchgate.net

Natural isoquinoline alkaloids have shown promise in complex diseases like Alzheimer's, Parkinson's, and cancer. nih.govresearchgate.net For instance, berberine, a well-known isoquinoline alkaloid, has demonstrated potential in Alzheimer's disease by modulating multiple pathways involved in the disease's progression. mdpi.com This inherent versatility of the isoquinoline framework suggests that derivatives of this compound could be explored for multi-target activity.

The development of molecules that can interact with multiple receptor systems is a key strategy. For example, certain isoquinoline precursors have been shown to affect serotonin (B10506) mediation, which is relevant for antidepressant properties. mdpi.com This multi-target potential makes the scaffold particularly valuable for tackling diseases with complex pathologies, offering a promising avenue for future drug discovery efforts. nih.gov

Advances in Scaffold Hybridization and Derivatization

The versatility of the this compound scaffold lies in its amenability to chemical modification through derivatization and hybridization. nih.gov These strategies involve adding new functional groups to the core structure or fusing it with other heterocyclic systems to create novel chemical entities with enhanced or entirely new biological activities. frontiersin.org

Recent research has focused on synthesizing diversely functionalized isoquinolines by introducing substituents at various positions, particularly C-1, C-3, C-4, and the N-2 atom. nih.gov In the case of the EZH2 inhibitors, a key derivatization involved attaching a substituted pyridinone moiety to the N-2 position of the dihydroisoquinolin-1-one core, which was crucial for its potent inhibitory activity. acs.org

Scaffold hybridization, which combines the features of two or more different pharmacophores, is another powerful strategy. For example, fusing the isoquinolinone scaffold with other heterocyclic rings like isoxazoline (B3343090) has been explored to create novel hybrid compounds with potential antifungal activity. nih.gov While not directly involving the 5-chloro variant, these studies establish a proof of principle for creating unique tricyclic and polycyclic systems. nih.govmdpi.com Such advanced synthetic approaches continuously expand the chemical space around the isoquinoline core, enabling the development of next-generation therapeutics. researchgate.net

Challenges and Opportunities in Translational Research

Translational research is the process of "translating" discoveries from the laboratory into new clinical treatments. For drug candidates based on the this compound scaffold, this journey presents both significant challenges and compelling opportunities.

A major challenge is achieving an optimal balance of pharmacological properties in a single molecule. A compound must be potent and selective for its target, but also possess good "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties to be effective as an oral drug. criver.com The development of the EZH2 inhibitor PF-06821497 successfully navigated this challenge, combining excellent potency with sufficient metabolic stability, permeability, and solubility to be selected as a clinical candidate. acs.org

Another hurdle can be the physicochemical properties of the final compound, such as solubility. Poor solubility can hinder a drug's absorption and bioavailability. In the development of a different tetrahydroisoquinoline-based drug candidate, LY3154207, the initial free form of the compound was difficult to crystallize and had suboptimal solubility. acs.org The opportunity here was found in pharmaceutical science: researchers successfully developed a novel cocrystal form with superior solubility, which was then advanced into Phase 2 clinical studies. acs.org

The opportunity lies in the scaffold's proven ability to generate drug candidates for important therapeutic targets. nih.gov The successful progression of derivatives into clinical trials for diseases like cancer provides a strong validation of the scaffold's potential. acs.orgnih.gov Future success in translational research will depend on continued innovation in medicinal chemistry to overcome pharmacokinetic and physicochemical hurdles, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold. numberanalytics.com

常见问题

Q. What are the established synthetic routes for 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, and how is purity validated?

- Methodological Answer : Common synthetic routes include:

- Condensation reactions using substituted benzaldehydes and amines under acidic conditions .

- Catalytic hydrogenation of pre-functionalized isoquinoline precursors, often employing palladium or platinum catalysts .

For purity validation: - HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/water gradient) is recommended for assessing purity (>98%) .

- NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the dihydroisoquinolinone scaffold (e.g., δ 3.2–3.5 ppm for CH₂ groups adjacent to the carbonyl) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested to EN 374 standards) and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents) .

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation from ethanol/water mixtures (70:30 v/v) at 25°C .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Key parameters:

| Parameter | Value |

|---|---|

| Space group | C2/c |

| Unit cell (Å) | a=21.350, b=11.067 |

| β angle (°) | 100.227 |

| R-factor | 0.041 |

- Analysis : Hydrogen bonding (e.g., O–H···N interactions) and C–H···π stacking can explain stability and reactivity .

Q. What computational approaches predict the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use MOE software (Chemical Computing Group) to model interactions with targets like kinases or G-protein-coupled receptors. Key steps:

Prepare ligand structures with protonation states optimized at pH 7.2.

Dock into binding pockets (e.g., PDB ID 2QA) using the London dG scoring function .

- QSAR Models : Develop regression models using descriptors like logP and topological polar surface area (TPSA) to correlate structure with antimicrobial or antitumor activity .

Q. How can researchers address contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer :

- Iterative Refinement : Re-examine experimental conditions (e.g., solvent polarity, temperature) and adjust computational parameters (e.g., solvation models in DFT calculations) .

- Validation : Cross-check NMR chemical shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) to identify discrepancies in electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。